molecular formula C23H26N2O2S B2864664 N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide CAS No. 622800-67-3

N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B2864664
CAS No.: 622800-67-3
M. Wt: 394.53
InChI Key: WVKIMDKEZLQJJN-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring and a furan ring, both of which are five-membered aromatic rings with one heteroatom (sulfur in thiophene and oxygen in furan).


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Brain Edema Inhibitors

N-{4,5-Dimethyl-3-[(4-Methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide and related compounds have been explored for their potential as brain edema inhibitors. In a study, these compounds exhibited significant inhibitory activity against PLA2-induced brain edema, outperforming dexamethasone in some cases after intraperitoneal administration (Robert et al., 1995).

Antiprotozoal Agents

Research has shown the effectiveness of structurally similar compounds in acting as antiprotozoal agents. For instance, certain imidazo[1,2-a]pyridine derivatives demonstrated strong DNA affinities and potent in vitro activity against protozoal infections like Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).

Amplifiers of Phleomycin

Compounds with a similar structure have been studied for their role as amplifiers of phleomycin, a chemotherapy drug, against bacterial infections like Escherichia coli. These studies explore the activity of various heterobicyclic compounds in enhancing the effectiveness of phleomycin (Brown & Cowden, 1982).

Synthesis of Fused Heterocycles

Research has focused on the synthesis of thio- and furan-fused heterocycles, starting from acid derivatives. Such studies are significant in the field of organic chemistry for the development of new compounds with potential therapeutic applications (Ergun et al., 2014).

Influenza A Virus Inhibitors

Studies have identified furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. These compounds, including those with dimethyl-substituted heterocyclic moieties like furan or thiophene, have shown significant anti-influenza activity (Yongshi et al., 2017).

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylphenyl)-pyrrolidin-1-ylmethyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-15-8-10-18(11-9-15)21(25-12-4-5-13-25)20-16(2)17(3)28-23(20)24-22(26)19-7-6-14-27-19/h6-11,14,21H,4-5,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIMDKEZLQJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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